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Compound of Interest

Compound Name: CXF-009

Cat. No.: B12377396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of CXF-009, a novel,
potent, and highly selective dual-warhead covalent inhibitor of Fibroblast Growth Factor
Receptor 4 (FGFR4). The data and methodologies presented are collated from peer-reviewed
scientific literature to support further research and development efforts in oncology, particularly
for hepatocellular carcinoma (HCC).

Core Mechanism of Action

CXF-009 represents a new class of kinase inhibitors that employ a dual-warhead covalent
mechanism.[1][2][3][4] It is designed to target two distinct cysteine residues, Cys477 located in
the P-loop and Cys552 within the hinge region of the ATP-binding pocket of FGFR4.[1][2] This
unique binding modality, confirmed by mass spectrometry and co-crystal structure analysis
(PDB ID: 7V29), results in a highly potent and selective inhibition of FGFR4.[1] The formation of
two covalent bonds provides sustained target engagement and may offer an advantage in
overcoming potential drug resistance mutations.[1][4][5][6]

Quantitative In Vitro Activity

The inhibitory activity of CXF-009 has been quantified through both enzymatic and cell-based
assays, demonstrating its potency and selectivity for FGFRA4.

Enzymatic Kinase Inhibition
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CXF-009 shows robust potency against wild-type FGFR4, with significantly less activity against
other members of the FGFR family.[1][7] Its activity against single cysteine mutants of FGFR4
has also been characterized.

Target Kinase IC50 (nM) Assay Type

FGFR4 (Wild-Type) 48 In Vitro Kinase Assay
FGFR1 (Wild-Type) 2579 In Vitro Kinase Assay
FGFR2 (Wild-Type) 2408 In Vitro Kinase Assay
FGFR3 (Wild-Type) 977 In Vitro Kinase Assay
FGFR4 (Wild-Type) 74.51 HTRF Assay

FGFR4 (C477A Mutant) 193 In Vitro Kinase Assay
FGFR4 (C552A Mutant) 602 In Vitro Kinase Assay
FGFR4 (C477A, C552A) 1528 In Vitro Kinase Assay

Table 1: Summary of CXF-009
enzymatic inhibitory activity
against FGFR family kinases.
Data sourced from multiple
studies.[1][7]

Cellular Proliferation Inhibition

In cellular models, CXF-009 effectively inhibits the proliferation of cells dependent on FGFR4
signaling, including engineered Ba/F3 cell lines and human HCC cell lines that overexpress the
FGFR4 ligand, FGF19.[1]
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Cell Line Target Dependency IC50 (nM)
Ba/F3-FGFR4 FGFR4 38
Ba/F3-FGFR1 FGFR1 1562
Ba/F3-FGFR2 FGFR2 1971
Ba/F3-FGFR3 FGFR3 777

Ba/F3 (Parental) None >5000
Hep3B FGF19/FGFR4 895

Huh7 FGF19/FGFR4 727

Table 2: Summary of CXF-009
anti-proliferative activity in

various cell lines.[1][7]

Kinome Selectivity

When profiled against a panel of 185 kinases, CXF-009 demonstrated remarkable selectivity. At
a concentration of 1000 nM, it caused significant inhibition (94%) of only FGFR4, with minimal
activity (<50%) against the other 184 kinases, confirming its high specificity.[1]

Signaling Pathway Modulation

CXF-009 exerts its biological effect by inhibiting the FGF19/FGFR4 signaling pathway, which is
a critical driver in certain cancers, especially HCC.[1][4][8] Upon binding of the FGF19 ligand,
FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling
events. CXF-009's inhibition of FGFR4 kinase activity blocks this phosphorylation and
subsequent activation of key oncogenic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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